molecular formula C13H19NO2 B12895377 2-(3,4-Dimethoxyphenyl)-4-methylpyrrolidine

2-(3,4-Dimethoxyphenyl)-4-methylpyrrolidine

Cat. No.: B12895377
M. Wt: 221.29 g/mol
InChI Key: ILJAPFMCQKWPQI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4-methylpyrrolidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-4-methylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C13H19NO2/c1-9-6-11(14-8-9)10-4-5-12(15-2)13(7-10)16-3/h4-5,7,9,11,14H,6,8H2,1-3H3

InChI Key

ILJAPFMCQKWPQI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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